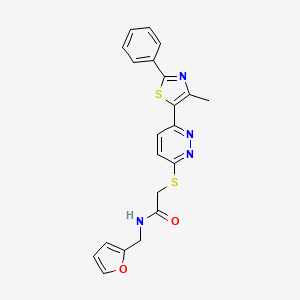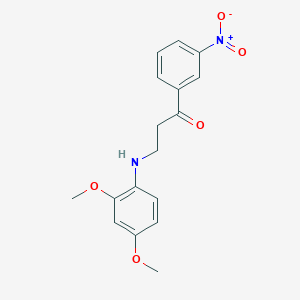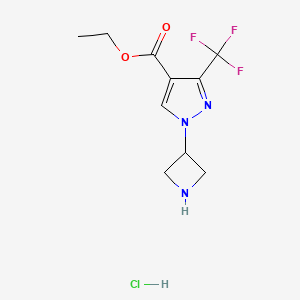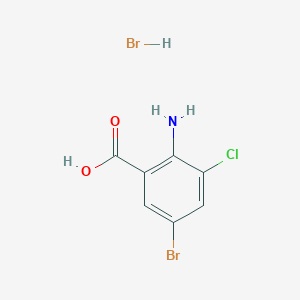
N-(furan-2-ylmethyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-2-ylmethyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18N4O2S2 and its molecular weight is 422.52. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heteroaromatic Decarboxylative Claisen Rearrangement Reactions
Research into heteroaromatic decarboxylative Claisen rearrangement reactions has shown that furan-2-ylmethyl derivatives undergo facile rearrangement to yield 2,3-disubstituted heteroaromatic products. This process, involving N,O-bis(trimethylsilyl)acetamide-potassium acetate, highlights the synthetic utility of furan-2-ylmethyl in constructing complex heteroaromatic structures, potentially offering a pathway to explore the synthesis of related compounds, including N-(furan-2-ylmethyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide for diverse applications (Craig et al., 2005).
Synthesis and Antiexudative Activity of Pyrolin Derivatives
The synthesis and study of new pyrolin derivatives, including furan-2-ylmethyl-based acetamides, have been associated with significant antiexudative properties. This research indicates the compound's potential in the development of new drugs with minimized toxicity and enhanced efficacy, underscoring its relevance in therapeutic applications (Chalenko et al., 2019).
Anticancer Activity of Thiazole Derivatives
A study on the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which share structural similarities with N-(furan-2-ylmethyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, demonstrated significant anticancer activity. This research highlights the potential use of such compounds in developing anticancer therapies, with a focus on selective cytotoxicity towards cancer cells (Evren et al., 2019).
Synthesis of N-alkylated 1,2,4-triazoles and Related Compounds
The synthesis of N-alkylated 1,2,4-triazoles based on N-(furan-2-yl-methylidene) derivatives, including the exploration of related compounds through various chemical reactions, provides insight into the chemical versatility and potential applications of furan-2-ylmethyl derivatives in creating bioactive molecules for pharmaceutical research (El-Essawy & Rady, 2011).
Synthesis and Anticancer Activity of Thiazolidine Derivatives
Research into the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives has demonstrated potent and selective cytotoxic effects against leukemia cell lines. This underscores the compound's potential in anticancer drug development, showcasing the importance of furan-2-ylmethyl derivatives in synthesizing biologically active molecules with potential therapeutic applications (Horishny et al., 2021).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S2/c1-14-20(29-21(23-14)15-6-3-2-4-7-15)17-9-10-19(25-24-17)28-13-18(26)22-12-16-8-5-11-27-16/h2-11H,12-13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSOTBDQJOZMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2674870.png)
![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2674871.png)
![4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride](/img/structure/B2674873.png)
![N-(4-fluorobenzyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2674874.png)

![(E)-[(6-fluoropyridin-2-yl)oxy][1-(4-phenoxyphenyl)ethylidene]amine](/img/structure/B2674878.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1,2-benzoxazol-3-yl)acetamide](/img/structure/B2674881.png)
